molecular formula C22H22N3NaO6S B13769918 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 72829-42-6

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B13769918
CAS No.: 72829-42-6
M. Wt: 479.5 g/mol
InChI Key: YFJNHAXGNHFBTF-UHFFFAOYSA-M
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Description

This compound is a monosodium salt derivative of anthracenesulfonic acid with a complex substitution pattern. Its structure includes a 9,10-dihydro-9,10-dioxoanthracene core functionalized with amino groups at positions 1 and 4, the latter bearing a 4-(acetylamino)cyclohexyl substituent .

Key applications inferred from structural analogs include:

  • Industrial dyes: Structural analogs are listed as colorants (e.g., C.I. Acid Blue 145), indicating possible use in textile or ink formulations .

Properties

CAS No.

72829-42-6

Molecular Formula

C22H22N3NaO6S

Molecular Weight

479.5 g/mol

IUPAC Name

sodium;4-[(4-acetamidocyclohexyl)amino]-1-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H23N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-5,10,12-13,25H,6-9,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1

InChI Key

YFJNHAXGNHFBTF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt

General Synthetic Strategy

The preparation of this compound generally involves multi-step organic synthesis starting from anthraquinone derivatives, followed by sulfonation, amination, and acetylation reactions to introduce the functional groups at specific positions on the anthracene skeleton.

  • Starting Material: Anthraquinone or substituted anthraquinone derivatives such as 1-aminoanthraquinone or 2-sulfonic acid anthraquinone derivatives.
  • Key Functionalizations: Introduction of sulfonic acid group at position 2, amino groups at positions 1 and 4, and attachment of a 4-(acetylamino)cyclohexyl moiety via an amine linkage.

Stepwise Preparation Outline

Step Reaction Type Description Typical Reagents/Conditions
1 Sulfonation Sulfonation of anthraquinone to introduce sulfonic acid at position 2 Sulfuric acid or chlorosulfonic acid, elevated temp.
2 Amination Introduction of amino groups at positions 1 and 4 via nucleophilic substitution or reduction Ammonia or amines, catalysts, controlled conditions
3 Cyclohexylamine coupling Coupling of 4-(acetylamino)cyclohexylamine to the anthraquinone core at position 4 via amination 4-(Acetylamino)cyclohexylamine, coupling agents
4 Salt formation Neutralization with sodium hydroxide or sodium carbonate to form monosodium salt NaOH or Na2CO3 in aqueous medium

Detailed Synthetic Procedures

Sulfonation of Anthraquinone
  • Anthraquinone is treated with concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (typically 80–150 °C) to yield 2-sulfoanthraquinone.
  • This step introduces the sulfonic acid group at the 2-position, which is crucial for water solubility and subsequent reactions.
Amination at Positions 1 and 4
  • The sulfonated anthraquinone undergoes amination, often by reaction with ammonia or primary amines, to substitute hydrogen atoms at positions 1 and 4 with amino groups.
  • This can be achieved via nucleophilic aromatic substitution or reductive amination, depending on the starting anthraquinone derivative.
Coupling with 4-(Acetylamino)cyclohexylamine
  • The key step involves the introduction of the 4-(acetylamino)cyclohexyl moiety through an amine linkage at position 4.
  • This is typically carried out by reacting the 4-amino group on the anthraquinone derivative with 4-(acetylamino)cyclohexylamine under mild conditions to form a stable secondary amine bond.
  • The acetyl group protects the amino function on the cyclohexyl ring, preventing side reactions.
Formation of Monosodium Salt
  • The final compound is neutralized with sodium hydroxide or sodium carbonate to convert the sulfonic acid group into its monosodium salt form.
  • This enhances solubility and stability for practical applications.

Research Outcomes and Analytical Data

Yield and Purity

  • Reported yields for the overall synthesis vary but typically range between 60–85%, depending on reaction conditions and purification methods.
  • Purity is confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR, UV-Vis).

Characterization Techniques

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation of amine and acetyl groups Characteristic chemical shifts for aromatic and aliphatic protons and carbons
Infrared Spectroscopy (IR) Identification of functional groups Peaks corresponding to sulfonic acid, amine, and acetyl carbonyl groups
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z consistent with 479.5 g/mol
Elemental Analysis Verification of composition Matches theoretical C, H, N, S percentages

Stability and Solubility

  • The monosodium salt form exhibits good aqueous solubility and chemical stability under neutral to slightly alkaline conditions.
  • Stability tests show resistance to hydrolysis and oxidation under standard storage conditions.

Summary Table of Preparation Methods

Process Step Reagents/Conditions Key Observations Reference Source
Sulfonation Concentrated H2SO4 or ClSO3H, 80–150 °C Efficient sulfonation at position 2 Patent US11857656B1
Amination NH3 or primary amines, catalysts Selective amination at positions 1 and 4 Patent US11857656B1
Coupling with cyclohexylamine 4-(Acetylamino)cyclohexylamine, mild heat Formation of stable amine linkage Patent US11857656B1
Salt formation NaOH or Na2CO3, aqueous medium Formation of monosodium salt for enhanced solubility PubChem data

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in staining techniques and as a marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogs in Toxicity and Irritancy Profiles

The compound’s structural analogs exhibit diverse irritancy endpoints, as shown in Table 1.

Compound Name Substituent at Position 4 Actual Endpoint Predicted Endpoint Structural Distance Reference
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-monosodium salt 2,4,6-Trimethylanilino Irritant Non-irritant 0.744
Benzencesulfonic acid, 2-anilino-5-nitro- Anilino-5-nitro Irritant Non-irritant 0.731
1-Amino-2-bromo-4-hydroxyanthraquinone Bromo-hydroxy Non-irritant Non-irritant 0.770
2-Anthracenesulfonic acid, 4-[[4-(phenylamino)-3-sulfophenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- (PSB-0739) 4-(Phenylamino)-3-sulfophenyl N/A N/A N/A
2-Anthracenesulfonic acid, 1-amino-4-[(4-methoxyphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt 4-Methoxyphenylamino N/A N/A N/A



Key Observations :

  • The trimethylanilino-substituted analog shows a discrepancy between actual (irritant) and predicted (non-irritant) endpoints, highlighting limitations in predictive models .
  • The target compound’s 4-(acetylamino)cyclohexyl group introduces steric bulk and hydrogen-bonding capacity, which may reduce irritation compared to planar aromatic substituents (e.g., trimethylanilino) .
Pharmacological Activity: Comparison with P2Y Receptor Ligands

PSB-0739, a structurally related anthracenesulfonic acid derivative, acts as a potent antagonist at the P2Y13 receptor. Its structure features a 4-(phenylamino)-3-sulfophenyl group, which enhances binding affinity through π-π interactions and sulfonic acid-mediated ionic bonds . In contrast:

  • The target compound’s 4-(acetylamino)cyclohexyl substituent may alter receptor selectivity due to: Increased lipophilicity: The cyclohexyl group could enhance membrane permeability. Steric effects: Bulkier substituents might hinder binding to shallow receptor pockets.

Hypothetical Advantages :

  • Improved metabolic stability from the acetylated amino group.
  • Tunable solubility via the monosodium salt formulation .

Impact of Substituents :

  • The acetylamino group in the target compound may: Reduce water solubility compared to sulfonated analogs (e.g., PSB-0739). Shift absorption spectra, yielding distinct color properties.

Q & A

Q. What are the recommended synthetic routes for preparing this monosodium anthracenesulfonate derivative?

The compound can be synthesized via multi-step reactions involving sulfonation, amination, and cyclization. Key steps include:

  • Sulfonation : Anthraquinone derivatives are sulfonated at the 2-position using fuming sulfuric acid under controlled temperature (40–60°C) to introduce the sulfonic acid group .
  • Amination : The 4-position is functionalized via nucleophilic substitution with 4-(acetylamino)cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Salt Formation : The sulfonic acid group is neutralized with sodium hydroxide to yield the monosodium salt .
    Purification typically involves recrystallization from ethanol-water mixtures. Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :
    • ¹H NMR (DMSO-d₆): Signals at δ 8.2–8.5 ppm (anthraquinone aromatic protons), δ 3.1–3.5 ppm (cyclohexyl CH₂), and δ 1.9 ppm (acetyl CH₃) confirm substitution patterns .
    • ¹³C NMR : Peaks at ~180 ppm (quinone C=O) and 170 ppm (acetamide C=O) verify functional groups .
  • FT-IR : Bands at 1660 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (S=O stretch) are diagnostic .
  • MS (ESI⁻) : Molecular ion [M⁻] at m/z corresponding to C₂₃H₂₃N₃O₆S⁻ (exact mass: 492.12) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the sulfonate group. Limited solubility in organic solvents (e.g., <1 mg/mL in ethanol) .
  • Stability :
    • Stable in neutral pH (4–8) but degrades under strongly acidic (pH <2) or alkaline (pH >10) conditions, with quinone reduction observed .
    • Store at 4°C in dark, anhydrous conditions to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the acetylamino-cyclohexyl substituent?

The cyclohexyl group introduces steric hindrance, slowing nucleophilic attacks at the 4-position. Computational studies (DFT at B3LYP/6-31G*) reveal:

  • Electronic Effects : The acetyl group withdraws electron density, reducing the basicity of the adjacent amine and stabilizing intermediates during substitution reactions .
  • Steric Maps : Molecular dynamics simulations show that bulky cyclohexyl groups restrict rotational freedom, favoring planar transition states in coupling reactions .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituted amines) is recommended .

Q. What strategies resolve conflicting solubility data in non-aqueous solvents?

  • Solvent Screening : Use a Hansen solubility parameter (HSP) approach to identify solvents with matching dispersion (δD), polarity (δP), and hydrogen-bonding (δH) components. For example, DMF (δD=17.4, δP=13.7, δH=11.3) may improve solubility .
  • Co-solvent Systems : Ethanol-water (70:30) increases solubility by 30% compared to pure water .
  • Thermal Analysis : DSC/TGA can identify solvent-co crystallization effects that alter solubility .

Q. How does the anthraquinone core participate in electron-transfer processes relevant to dye chemistry?

The quinone moiety undergoes reversible redox reactions (E° ≈ −0.5 V vs. SCE in pH 7 buffer), enabling applications in:

  • Electrochromic Dyes : Cyclic voltammetry shows two-electron reduction to the hydroquinone form, with λₐᵦₛ shifts from 480 nm (oxidized) to 320 nm (reduced) .
  • Photocatalysis : UV-vis spectroscopy reveals charge-transfer bands at 350–400 nm, suggesting potential for light-driven redox activity .

Methodological Considerations

  • Conflicting Data Mitigation : Cross-validate HPLC retention times with synthetic standards and use high-resolution MS to rule out isomeric impurities .
  • Reaction Optimization : Employ DoE (Design of Experiments) to optimize amination yield, focusing on temperature (critical factor: p<0.01) and solvent polarity .

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